
(E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-YL)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-YL)acrylate is an organic compound with the molecular formula C19H21NO3 It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen
Méthodes De Préparation
The synthesis of (E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-YL)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl acrylate and 5-(benzyloxy)pyridine-3-carbaldehyde.
Reaction Conditions: A common method involves a Wittig reaction, where the aldehyde group of 5-(benzyloxy)pyridine-3-carbaldehyde reacts with a phosphonium ylide derived from tert-butyl acrylate. This reaction is typically carried out in the presence of a base such as potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired (E)-isomer.
Analyse Des Réactions Chimiques
(E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-YL)acrylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the benzyloxy group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
(E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-YL)acrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of (E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-YL)acrylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways.
Pathways Involved: The interaction with molecular targets can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, or differentiation.
Comparaison Avec Des Composés Similaires
(E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-YL)acrylate can be compared with other similar compounds:
Similar Compounds: Compounds such as tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate and 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine share structural similarities.
Propriétés
Formule moléculaire |
C19H21NO3 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
tert-butyl (E)-3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)23-18(21)10-9-16-11-17(13-20-12-16)22-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3/b10-9+ |
Clé InChI |
GJZGULRRGDXSLQ-MDZDMXLPSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/C=C/C1=CC(=CN=C1)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)C=CC1=CC(=CN=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


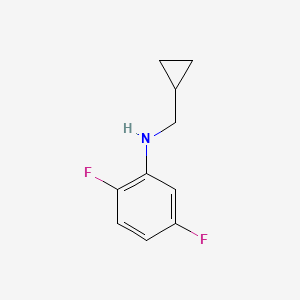
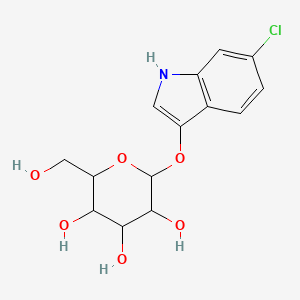
![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B15094376.png)
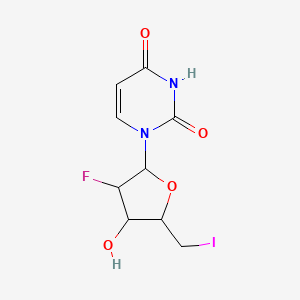
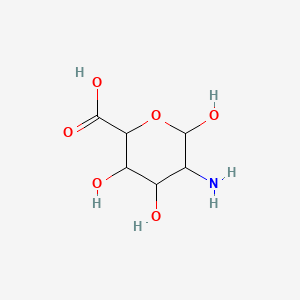
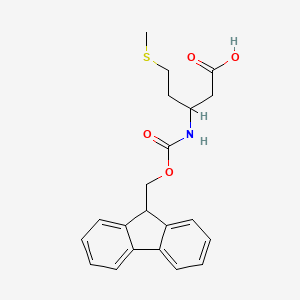
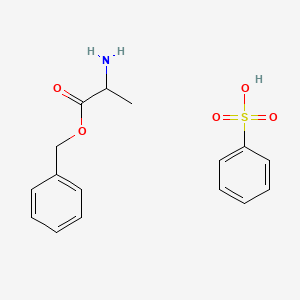

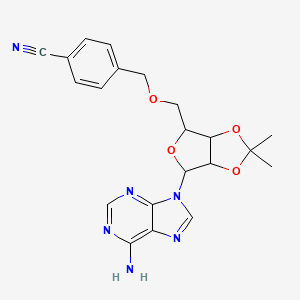

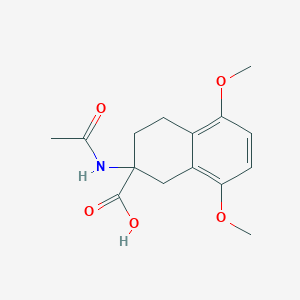
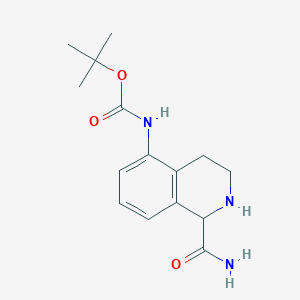
![N-[5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B15094423.png)
![Carbamic acid,[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-,9H-fluoren-9-ylmethyl ester](/img/structure/B15094430.png)
